Regioisomeric Fluorine Pattern Dictates Risperidone Ring-Closure Feasibility – 2,4-Difluoro vs. 4-Fluoro vs. 3,4-Difluoro vs. 2,6-Difluoro
The 2,4-difluoro substitution pattern on the benzoyl ring of (2,4-difluorophenyl)(piperidin-4-yl)methanone is a structural prerequisite for the regioselective intramolecular cyclization that forms the 6-fluoro-1,2-benzisoxazole core of risperidone [1]. In this reaction, the oxime derived from the ketone undergoes base-mediated ring closure; the 2-fluoro substituent acts as the leaving group while the 4-fluoro substituent remains on the aromatic ring, yielding specifically the 6-fluoro (not 4-fluoro or 5-fluoro) benzisoxazole isomer with >99% purity [1]. The 4-(4-fluorobenzoyl)piperidine analog (CAS 56346-57-7) lacks the ortho-fluoro leaving group and cannot undergo this cyclization. The 3,4-difluorobenzoyl analog would place fluorine at the wrong position (yielding 5-fluorobenzisoxazole instead of 6-fluoro), which is not the API structure. The 2,6-difluorobenzoyl analog would exhibit steric hindrance from two ortho-fluorine atoms that would impede oxime formation. Patent CN101328173A explicitly demonstrates that starting from the 2,4-difluorophenyl oxime hydrochloride, the cyclization proceeds in 97.47% yield to give 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with >99% content, unreproducible with any other regioisomer [1].
| Evidence Dimension | Suitability for 6-fluoro-1,2-benzisoxazole ring closure (risperidone core formation) |
|---|---|
| Target Compound Data | 97.47% cyclization yield; >99% product purity (6-fluoro-1,2-benzisoxazole hydrochloride) |
| Comparator Or Baseline | 4-(4-Fluorobenzoyl)piperidine (CAS 56346-57-7): cyclization not feasible (no ortho-F leaving group); 3,4-Difluorobenzoyl: yields incorrect regioisomer (5-F-benzisoxazole); 2,6-Difluorobenzoyl: steric hindrance precludes oxime formation |
| Quantified Difference | Only 2,4-difluoro pattern enables this cyclization; other regioisomers yield 0% of correct API intermediate |
| Conditions | Oxime formation followed by base-mediated cyclization (KOH/acetone, 55–60°C, 2 h reflux) per CN101328173A |
Why This Matters
Procurement of any regioisomer other than the 2,4-difluoro variant renders the risperidone/paliperidone synthetic route non-viable; this is a binary (go/no-go) selection criterion for pharmaceutical intermediate buyers.
- [1] CSPC Ouyi Pharm Co Ltd. Method for preparing 6-fluoro-3-(4-piperidyl)-1,2-benzo isoxazole hydrochlorate. CN101328173A, 2008. https://eureka.patsnap.com/patent-CN101328173A (accessed 2026). View Source
